1-(3-Fluorophenyl)cyclobutanamine
Overview
Description
1-(3-Fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . The IUPAC name for this compound is 1-(3-fluorophenyl)cyclobutan-1-amine . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluorophenyl)cyclobutanamine can be represented by the InChI code: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 . The compound has a covalently-bonded unit count of 1, and it does not have any defined atom stereocenter count or defined bond stereocenter count .Physical And Chemical Properties Analysis
1-(3-Fluorophenyl)cyclobutanamine is a powder at room temperature . The compound has a LogP value of 2.86390, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 26 .Safety And Hazards
The compound is classified as a hazard under the GHS07 category . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-fluorophenyl)cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUGDFRPMSYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclobutanamine |
Synthesis routes and methods I
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Synthesis routes and methods II
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